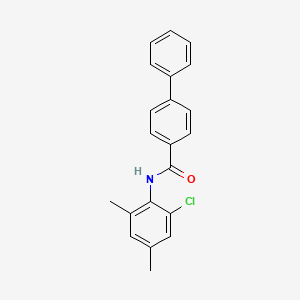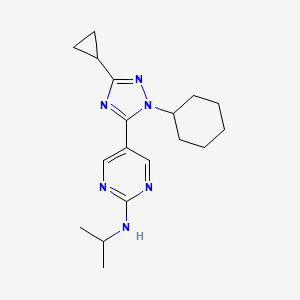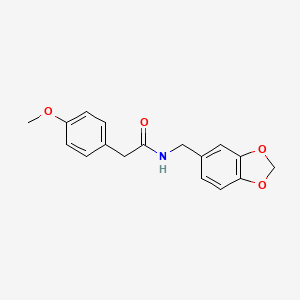![molecular formula C14H24N4O B5623184 1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)
1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration of piperidine derivatives, including "1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol," encompasses a broad interest in organic and medicinal chemistry due to their structural complexity and potential biological activities. Such compounds often serve as key intermediates in the synthesis of pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of complex piperidine derivatives typically involves multi-step organic reactions, including asymmetric synthesis, to introduce chirality and functionalize the piperidine ring. A notable method involves stereocontrolled synthesis, where asymmetric 6π-azaelectrocyclization is employed to generate substituted chiral piperidines as synthetic precursors (Kobayashi et al., 2012).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals the influence of substituents on the conformation and geometry of the piperidine ring. For example, ethyl and isopropyl derivatives of piperidin-4-ylidene amino phenyl carbonate show variations in the angle of inclination of the phenoxycarbonyl ring relative to the piperidine ring mean plane, indicating the impact of substituents on molecular conformation (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, including acetylenic reactions to form pyrimidine derivatives and hydrogen-bonded ribbons, as seen in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate and related compounds. These reactions showcase the compound's ability to form complex molecular architectures through hydrogen bonding (Roberts et al., 1994; Trilleras et al., 2008).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents on the piperidine ring. Crystallographic studies provide insights into the molecular packing and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity (Raghuvarman et al., 2014).
Chemical Properties Analysis
The chemical behavior of "this compound" and similar compounds can be elucidated through their reactivity in synthetic transformations and biological assays. Such compounds often exhibit a range of biological activities, which are explored through pharmacological evaluations to determine their potential as therapeutic agents (Dounay et al., 2009; Xiao et al., 2019).
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its potential uses. Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides . Therefore, this compound could potentially be explored for similar applications.
特性
IUPAC Name |
1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-2-12-8-14(17-11-16-12)15-9-13(19)10-18-6-4-3-5-7-18/h8,11,13,19H,2-7,9-10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSABSWTHBFVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCC(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B5623105.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)


![2-(2,4-dichlorophenoxy)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5623151.png)
![1-[6-amino-2-(butylthio)pyrimidin-4-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5623158.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![3-[(3-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5623176.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)

![3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)